9-alpha-Ribofuranosyladenine
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Overview
Description
9-alpha-Ribofuranosyladenine: is a purine nucleoside analog, which means it is a compound that mimics the structure of naturally occurring nucleosides. It consists of a ribofuranose sugar attached to adenine, a purine base. This compound is known for its significant biological activities and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 9-alpha-Ribofuranosyladenine typically involves the use of 5-O-benzoyl-D-ribofuranosyl bromide 2,3-cyclic carbonate as a key intermediate. This intermediate undergoes a series of reactions, including condensation with adenine, to form the desired nucleoside . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the glycosidic bond between the ribofuranose and adenine.
Industrial Production Methods:
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions:
9-alpha-Ribofuranosyladenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the ribofuranose or adenine moieties.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ribofuranose ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ribofuranosyladenine derivatives with altered functional groups, while substitution reactions can introduce new substituents onto the ribofuranose ring .
Scientific Research Applications
9-alpha-Ribofuranosyladenine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and oligonucleotides.
Biology: The compound is studied for its role in cellular processes, particularly in DNA and RNA synthesis.
Medicine: It has potential therapeutic applications, particularly in the treatment of certain cancers and viral infections. .
Mechanism of Action
The mechanism of action of 9-alpha-Ribofuranosyladenine involves its incorporation into DNA and RNA, where it can interfere with nucleic acid synthesis. This interference can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleoside metabolism, such as adenosine deaminase and adenosine kinase, disrupting their normal function and leading to cytotoxic effects .
Comparison with Similar Compounds
9-beta-D-Arabinofuranosyladenine (Vidarabine): Another purine nucleoside analog with antiviral and antitumor activities.
Deoxyadenosine: A deoxyribonucleoside involved in DNA synthesis.
Uniqueness:
9-alpha-Ribofuranosyladenine is unique due to its specific configuration and the presence of the ribofuranose sugar, which distinguishes it from other nucleoside analogs. Its ability to inhibit DNA synthesis and induce apoptosis makes it particularly valuable in cancer research and therapy .
Properties
Molecular Formula |
C10H13N5O4 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10+/m0/s1 |
InChI Key |
OIRDTQYFTABQOQ-SXVXDFOESA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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